molecular formula C16H16O4 B12912711 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

Cat. No.: B12912711
M. Wt: 272.29 g/mol
InChI Key: GIFLKMSATVYZCE-UXPOPVFASA-N
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Description

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan is a complex organic compound belonging to the furan derivatives family. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan typically involves the condensation of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .

Mechanism of Action

The mechanism of action of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

What sets 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its multiple methoxy groups and extended conjugated system contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

InChI

InChI=1S/C16H16O4/c1-17-15(9-7-13-5-3-11-19-13)16(18-2)10-8-14-6-4-12-20-14/h3-12H,1-2H3/b9-7+,10-8+,16-15+

InChI Key

GIFLKMSATVYZCE-UXPOPVFASA-N

Isomeric SMILES

CO/C(=C(/OC)\C=C\C1=CC=CO1)/C=C/C2=CC=CO2

Canonical SMILES

COC(=C(C=CC1=CC=CO1)OC)C=CC2=CC=CO2

Origin of Product

United States

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